![molecular formula C8H7NO3 B1604996 Benzo[d][1,3]dioxole-4-carboxamide CAS No. 69151-39-9](/img/structure/B1604996.png)
Benzo[d][1,3]dioxole-4-carboxamide
Overview
Description
Benzo[d][1,3]dioxole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
Antitumor and Anticancer Applications
Benzo[d][1,3]dioxole-4-carboxamide derivatives have shown significant potential in cancer research, particularly in developing novel antitumor agents. For instance, benzo[d][1,3]dioxoles-fused 1,4-thiazepines, which merge two biologically active heterocyclic cores, exhibited remarkable antitumor activities. They were found to be potent against human cancer cell lines such as esophageal squamous cell carcinoma, with some compounds demonstrating better efficacy than traditional chemotherapy drugs like 5-Fluorouracil (Liqiang Wu et al., 2017).
Antimicrobial Activity
The incorporation of benzo[d][1,3]dioxole into various chemical structures has led to novel compounds with significant antimicrobial properties. For example, benzo[d][1,3]dioxole gathered pyrazole derivatives demonstrated excellent antifungal and antibacterial activities, outperforming several other synthesized compounds in efficacy (B. Umesha & Y. Basavaraju, 2014).
Photoinitiator for Free Radical Polymerization
In materials science, a derivative of benzo[d][1,3]dioxole was developed as a photoinitiator for free radical polymerization. This compound releases a photoactive molecule upon irradiation, which is capable of initiating polymerization of monomers. This application is significant in the development of new polymeric materials (Volkan Kumbaraci et al., 2012).
Anticonvulsant Properties
Benzo[d][1,3]dioxole derivatives have been explored for their potential anticonvulsant effects. Some studies have synthesized new compounds with this moiety and tested them for efficacy in preventing seizures, showing promising results in preliminary animal models (G. Prasanthi et al., 2013).
Detection of Heavy Metals
Benzo[d][1,3]dioxole-based compounds have been utilized in developing sensors for detecting heavy metals like lead. These sensors are based on electrochemical methods and can provide sensitive and selective detection of lead in various samples, which is crucial for monitoring environmental pollution and ensuring public health safety (M. M. Rahman et al., 2020).
Mechanism of Action
Target of Action
Benzo[d][1,3]dioxole-4-carboxamide is a synthetic compound that has been evaluated for its cytotoxic activity against various cancer cell lines
Mode of Action
It has been observed that carboxamide containing compounds, such as this compound, showed anticancer activity . These compounds have been found to reduce secretions of α-fetoprotein (α-FP), a tumor marker, in Hep3B cancer cells .
Biochemical Pathways
It has been noted that the compound induced arrest in the g2-m phase of the cell cycle . This suggests that it may interfere with cell division and proliferation, which are crucial processes in cancer progression.
Result of Action
This compound has demonstrated potent anticancer activity against the Hep3B cancer cell line . It was found to induce cell cycle arrest in the G2-M phase, which is very close to the activity of doxorubicin, a well-known anticancer drug . This suggests that the compound has a potent and promising antitumor activity.
properties
IUPAC Name |
1,3-benzodioxole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJCPTUYASMZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10988860 | |
Record name | 2H-1,3-Benzodioxole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10988860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69151-39-9 | |
Record name | 69151-39-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1,3-Benzodioxole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10988860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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